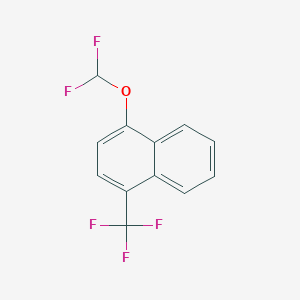
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 8, a ketone group at position 4, and a carboxylic acid group at position 3. The cinnoline core is a heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dichloroquinoline or its derivatives.
Formation of the Cinnoline Core: The key step involves the formation of the cinnoline core through cyclization reactions. This can be achieved using various reagents and catalysts, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Functional Groups: The introduction of the ketone and carboxylic acid groups is carried out through oxidation and carboxylation reactions, respectively. Common reagents used in these steps include potassium permanganate (KMnO4) for oxidation and carbon dioxide (CO2) for carboxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
化学反応の分析
Types of Reactions
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions, often involving solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of chlorine atoms with the nucleophilic groups.
科学的研究の応用
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as DNA gyrase or topoisomerase, which are essential for bacterial DNA replication. This inhibition can lead to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
類似化合物との比較
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Nalidixic Acid: An antibacterial agent that inhibits DNA gyrase.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication.
Uniqueness
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C9H4Cl2N2O3 |
|---|---|
分子量 |
259.04 g/mol |
IUPAC名 |
5,8-dichloro-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-3-1-2-4(11)6-5(3)8(14)7(9(15)16)13-12-6/h1-2H,(H,12,14)(H,15,16) |
InChIキー |
WWVZYIPMBMCWGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=NN2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)




![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)



